molecular formula C23H16ClNO4 B2589027 2-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923234-17-7

2-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No. B2589027
M. Wt: 405.83
InChI Key: ATKURAQDOSWVRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The 4-methoxybenzyl group has been utilized as a new protecting group for the 2′-hydroxyl group of adenosine in the synthesis of oligoribonucleotides. This approach facilitated the synthesis via the phosphotriester method, showcasing the group’s utility in nucleic acid chemistry.


Molecular Structure Analysis

At room temperature, this compound has a monoclinic structure with P21/c space group, and four molecules per unit cell, with the following cell lengths: a = 15.5924 (4) Å, b = 14.5537 (4) Å, c = 5.90980 (10) Å, and β = 90.046 (2)° .

Scientific Research Applications

Photochemical Synthesis

Photo-reorganization of related chromenones under UV light can lead to the formation of angular pentacyclic compounds, a method that signifies a green and convenient synthesis pathway for creating complex organic structures without the need for specific and toxic reagents. This method demonstrates the compound's potential application in the synthesis of benzothiophene fused xanthenone derivatives, highlighting its role in facilitating environmentally friendly synthetic processes (Dalal et al., 2017).

Cytotoxic Activity and Crystal Structure Analysis

The cytotoxic activity against cancer cell lines and the detailed crystal structure of certain benzochromene derivatives have been explored. These studies provide insights into the potential therapeutic applications of such compounds, offering a basis for the development of novel anticancer therapies. The research includes evaluating their effects on cell viability and their interactions with DNA methyltransferase 1, suggesting their relevance in oncology research (El Gaafary et al., 2021).

Antibacterial Effects

Studies on derivatives of 4-hydroxy-chromen-2-one have shown significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). These compounds' ability to act as bacteriostatic and bactericidal agents opens avenues for developing new antimicrobial treatments, highlighting the importance of such structures in addressing antibiotic resistance (Behrami & Dobroshi, 2019).

Synthesis of Complex Organic Molecules

The compound's structure relates to efforts in synthesizing complex organic molecules, such as piperidines and pyrazoles, which serve as intermediates in pharmaceuticals and materials science. These syntheses explore the versatility and reactivity of chromenone-based compounds, providing pathways to novel structures with potential applications ranging from drug development to materials engineering (Calvez, Chiaroni, & Langlois, 1998).

Supramolecular Packing Motifs

Research into the structural characteristics of benzamide derivatives has revealed new supramolecular packing motifs, such as π-stacked rods encased in triply helical hydrogen-bonded amide strands. These findings contribute to the understanding of molecular organization in liquid crystals and could inform the design of novel materials with specific optical or electronic properties (Lightfoot, Mair, Pritchard, & Warren, 1999).

properties

IUPAC Name

2-chloro-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO4/c1-28-20-9-5-3-7-16(20)22-13-19(26)17-12-14(10-11-21(17)29-22)25-23(27)15-6-2-4-8-18(15)24/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKURAQDOSWVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide

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